2-Amino-6-chlorobenzoic acid

Descripción general

Descripción

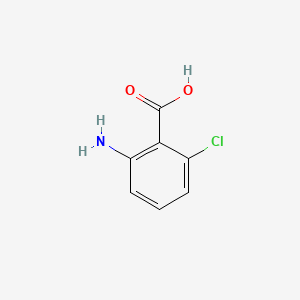

2-Amino-6-chlorobenzoic acid, with the chemical formula C7H6ClNO2, is an organic compound characterized by the presence of amino and chloro functional groups. This compound is known for its applications in various chemical processes, including its use as an intermediate in the synthesis of pharmaceuticals and dyes . It appears as a white crystalline powder and is notable for its antimicrobial and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chlorobenzoic acid typically involves a multi-step process:

Bromination of Benzoic Acid: Benzoic acid is reacted with bromine in acidic conditions to form bromobenzoic acid.

Amination: Bromobenzoic acid is then reacted with ammonia to produce 2-aminobenzoic acid.

Chlorination: Finally, 2-aminobenzoic acid is treated with hydrochloric acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of cerium chloride and potassium bisulfite solutions under controlled conditions to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-6-chlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents like sodium hydroxide or ammonia are often used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzoic acids, amines, and quinones .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for further modifications to create more complex structures.

Biology

- Antimicrobial Activity : Research has demonstrated that 2-amino-6-chlorobenzoic acid exhibits antimicrobial properties against several pathogens. A study indicated that it significantly inhibited the growth of Pseudomonas aeruginosa, a common bacterium associated with infections .

- Quorum Sensing Inhibition : The compound has been investigated for its potential to disrupt quorum sensing mechanisms in bacteria, which could lead to new strategies for combating biofilm formation and bacterial resistance .

Medicine

- Therapeutic Potential : Ongoing studies are exploring the use of this compound as a precursor in drug synthesis, particularly in developing anti-inflammatory and anti-infective agents. Its ability to modulate enzymatic activity suggests potential therapeutic applications .

Antimicrobial Efficacy Study

A peer-reviewed study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results showed a significant reduction in biofilm formation at concentrations of 3 mM, with an inhibition rate of 67% against Pseudomonas aeruginosa .

Inflammation Models

In vitro experiments demonstrated that treatment with this compound reduced levels of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS). This suggests its potential role in treating inflammatory diseases .

Data Tables

| Concentration (mM) | Inhibition Rate (%) |

|---|---|

| 2 | 28 |

| 3 | 67 |

Mecanismo De Acción

The mechanism by which 2-Amino-6-chlorobenzoic acid exerts its effects involves interactions with various molecular targets:

Antimicrobial Action: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

Comparación Con Compuestos Similares

- 2-Amino-4-chlorobenzoic acid

- 2-Amino-5-chlorobenzoic acid

- 2-Amino-3-chlorobenzoic acid

- 2-Amino-6-methylbenzoic acid

Comparison: 2-Amino-6-chlorobenzoic acid is unique due to its specific positioning of the amino and chloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chloro group at the 6-position enhances its antimicrobial properties compared to other isomers .

Actividad Biológica

2-Amino-6-chlorobenzoic acid (CAS Number: 2148-56-3), also known as 6-chloroanthranilic acid, is an aromatic compound that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C7H6ClN O2

- Molecular Weight : 171.58 g/mol

- Melting Point : 158-160 °C

This compound is characterized by the presence of an amino group and a chlorine atom on the benzene ring, which contributes to its reactivity and biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Pseudomonas aeruginosa , a common pathogen in infections. The compound was tested at concentrations of 2 mM and 3 mM, demonstrating a 67% inhibition of biofilm formation at the higher concentration, indicating its potential as an antimicrobial agent .

| Concentration (mM) | Inhibition (%) |

|---|---|

| 2 | 28 |

| 3 | 67 |

This finding underscores the potential application of this compound in combating biofilm-related infections.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. One notable investigation synthesized derivatives of this compound and assessed their antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The results indicated varying degrees of activity, with some derivatives showing IC50 values as low as 3.3 µM , suggesting potent inhibitory effects on cancer cell proliferation .

Table: Antiproliferative Activity of Derivatives

| Compound ID | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| 16 | 37.4 | 8.9 |

| 18 | 50.9 | 3.3 |

| 19 | 17.0 | 5.3 |

| 21 | 18.9 | 4.9 |

The study also involved induced-fit docking studies against PI3Kα, revealing that the derivatives effectively bind to the active site, which is crucial for their anticancer activity .

The biological activity of this compound is partly attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, it has been shown to bind to enzyme active sites, thereby preventing their function and inhibiting bacterial growth . Additionally, its derivatives have been found to modulate signaling pathways such as PI3K/AKT, which are critical in cancer cell survival and proliferation .

Case Studies

- Antimicrobial Efficacy : In a controlled study examining the effect of various benzoic acid derivatives on biofilm formation in Pseudomonas aeruginosa, it was found that the presence of chlorine in the structure significantly enhanced the inhibitory effect compared to non-halogenated analogs .

- Cancer Research : A series of synthesized compounds based on this compound were tested for their ability to induce apoptosis in cancer cells. Results indicated a significant increase in pro-apoptotic gene expression when treated with these compounds, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the key considerations for synthesizing 2-Amino-6-chlorobenzoic acid derivatives in academic research?

Level: Basic

Methodological Answer:

A common synthesis route involves reacting this compound with thionyl chloride (SOCl₂) in benzene to form an acyl chloride intermediate, followed by coupling with amines (e.g., o-toluidine) in chloroform. The reaction typically yields 50–55% after purification via column chromatography (CH₂Cl₂) . Critical parameters include stoichiometric control of SOCl₂ (2.5 eq. relative to the acid) and inert atmosphere maintenance to prevent hydrolysis. Post-synthesis, ¹H NMR (e.g., δ 7.96 ppm for aromatic protons) and mass spectrometry are essential to confirm structural integrity .

Q. How can researchers optimize purification strategies for this compound derivatives?

Level: Basic

Methodological Answer:

Purification often employs silica gel chromatography with dichloromethane as the mobile phase. For polar byproducts, gradient elution (e.g., 0–5% methanol in CH₂Cl₂) improves separation. Recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity, with monitoring via TLC (Rf = 0.4 in CH₂Cl₂:MeOH 9:1). Yield losses (~10–15%) are typical due to the compound’s moderate solubility in non-polar solvents .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H NMR : Aromatic protons appear as doublets (J = 7.9–8.3 Hz) and triplets (J = 7.5 Hz), with amino protons as broad singlets (δ 4.73 ppm) .

- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), 3300–3500 cm⁻¹ (N-H), and 750 cm⁻¹ (C-Cl) confirm functional groups .

- Elemental Analysis : Theoretical C: 48.7%, H: 3.5%, N: 8.1%; deviations >0.3% indicate impurities .

Q. How do halogen substituent positions influence the biological activity of this compound derivatives?

Level: Advanced

Methodological Answer:

Comparative studies show that bromine at position 6 (vs. chlorine) increases antimicrobial activity due to enhanced electrophilicity. For example, 2-Amino-6-bromo-3-chlorobenzoic acid exhibits higher biofilm inhibition in Pseudomonas aeruginosa (IC₅₀ = 12 µM) than the chloro analog (IC₅₀ = 28 µM) . Computational modeling (e.g., DFT for electron density maps) helps rationalize reactivity differences: bromine’s larger atomic radius increases steric hindrance but enhances halogen bonding in enzyme pockets .

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

Level: Advanced

Methodological Answer:

Discrepancies arise from solvent polarity and hydrogen-bonding capacity. For instance, solubility in DMSO (220 mg/mL) vs. water (<5 mg/mL) reflects the compound’s amphiphilic nature. Thermodynamic modeling (e.g., UNIQUAC equations) correlates solubility with solvent Hansen parameters. Experimental validation via gravimetric analysis (25°C, 48 hr equilibration) under inert conditions minimizes oxidation artifacts .

Q. What crystallographic approaches are recommended for determining the solid-state structure of this compound?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for solution) is standard. Key steps:

- Crystal growth via slow evaporation from acetone/hexane (3:1 v/v).

- Data collection at 100 K to minimize thermal motion.

- Hydrogen bonding analysis (e.g., N-H⋯O interactions at 2.8–3.0 Å) to confirm dimeric packing.

SHELXPRO is used for macromolecular interfaces, though small-molecule refinement remains its primary application .

Q. How should researchers address discrepancies in reported melting points (143–160°C) for this compound?

Level: Advanced

Methodological Answer:

Variations arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) at 10°C/min under N₂ identifies polymorph transitions (e.g., endothermic peaks at 148°C and 158°C). Recrystallization from acetonitrile yields the stable form (mp = 158–160°C). Purity >98% (HPLC, C18 column, 0.1% TFA in H₂O/MeOH) is critical for reproducibility .

Q. What safety protocols are essential when handling this compound in the lab?

Level: Basic

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Xi hazard) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of SOCl₂ byproducts.

- Spill Management : Neutralize with sodium bicarbonate (1:10 w/w) and absorb with vermiculite.

- Waste Disposal : Incinerate at >1000°C in certified facilities to prevent environmental release .

Propiedades

IUPAC Name |

2-amino-6-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCPTRGBOVXVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175761 | |

| Record name | 2-Amino-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-56-3 | |

| Record name | 2-Amino-6-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2148-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2148-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.